An In-Depth Technical Guide to 3-(1H-imidazol-1-yl)benzoic acid (CAS 108035-47-8)
An In-Depth Technical Guide to 3-(1H-imidazol-1-yl)benzoic acid (CAS 108035-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bifunctional Linker
3-(1H-imidazol-1-yl)benzoic acid, identified by CAS number 108035-47-8, is a bifunctional organic compound of significant interest in contemporary chemical research. Its structure, which uniquely combines a rigid benzoic acid moiety with a versatile imidazole ring, establishes it as a highly valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a reactive handle for amide bond formation and other derivatizations, while the imidazole ring offers a coordination site for metal ions and potential hydrogen bonding interactions. This duality makes it an ideal linker molecule for the systematic design and synthesis of complex molecular architectures, including novel pharmaceutical agents and advanced materials like metal-organic frameworks (MOFs).[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, a detailed synthesis protocol, and an exploration of its current and potential applications.
Core Compound Data and Physicochemical Characteristics
A thorough understanding of the fundamental properties of 3-(1H-imidazol-1-yl)benzoic acid is paramount for its effective application in a laboratory setting. The key physicochemical data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 108035-47-8 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | 3-(1H-imidazol-1-yl)benzoic acid | |
| Synonyms | 3-Imidazol-1-ylbenzoic Acid | |
| Physical Form | Solid | [1] |
| Melting Point | 194-199 °C | |
| Boiling Point | Not available | |
| InChI Key | WXHAKCASYYCJED-UHFFFAOYSA-N | [1] |
| Purity (Typical) | >95% | [1] |
| Computed pKa | 3.36 ± 0.10 | |
| Computed XLogP3 | 1.2 | [3] |
Structural Elucidation:
The molecular structure consists of a benzene ring substituted at the 1- and 3-positions with a carboxylic acid group and an imidazole ring, respectively. The imidazole ring is connected to the benzene ring via a nitrogen atom. Crystal structure analysis of the related isomer, 4-(imidazol-1-yl)benzoic acid, reveals a dihedral angle of 14.5(1)° between the imidazole and benzene rings.[4] This quasi-planar conformation is stabilized by intermolecular O—H···N hydrogen bonds, which link the molecules into chains.[4] It is anticipated that 3-(1H-imidazol-1-yl)benzoic acid exhibits similar structural motifs and intermolecular interactions.
Synthesis Protocol: The Ullmann Condensation
The primary and most effective method for the synthesis of 3-(1H-imidazol-1-yl)benzoic acid is the copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation.[1][5] This reaction facilitates the formation of the crucial C-N bond between the imidazole ring and the benzoic acid backbone.[1]
Experimental Workflow: A Step-by-Step Guide
Objective: To synthesize 3-(1H-imidazol-1-yl)benzoic acid through the coupling of imidazole with a 3-halobenzoic acid derivative.[1]
Materials:
-
3-Iodobenzoic acid or 3-Bromobenzoic acid (1.0 equivalent)
-
Imidazole (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (2.0 equivalents)
-
Copper(I) Iodide (CuI) (0.5-10 mol%)
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (solvent)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Deionized water
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and reflux condenser, add the 3-halobenzoic acid (1.0 eq), imidazole (1.2 eq), base (K₂CO₃ or KOH, 2.0 eq), and the copper(I) iodide catalyst.[1]
-
Add the anhydrous solvent (DMSO or DMF) to the flask.[1]
-
Heat the reaction mixture with vigorous stirring to a temperature between 80-120°C. The reaction progress should be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature.[1]
-
Dilute the reaction mixture with deionized water and filter to remove any insoluble catalyst residues.[1]
-
Wash the aqueous solution with ethyl acetate to remove any unreacted imidazole and other organic-soluble impurities.[1]
-
Carefully acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final, high-purity product.[1]
Characterization of the Final Product: The identity and purity of the synthesized 3-(1H-imidazol-1-yl)benzoic acid should be confirmed using standard analytical techniques:
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Melting Point: To assess purity.
-
HPLC: For quantitative purity analysis.[2]
Ullmann Condensation: Mechanistic Insights
The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis. The generally accepted mechanism for this copper-catalyzed N-arylation reaction involves the following key steps:[6]
-
Formation of a Copper-Amine Complex: The reaction initiates with the coordination of the amine (in this case, imidazole) to the Cu(I) catalyst.[6]
-
Oxidative Addition: The aryl halide (3-halobenzoic acid) then undergoes oxidative addition to the copper center, forming a Cu(III)-aryl intermediate.[6]
-
Reductive Elimination: The final step is the reductive elimination from the Cu(III) intermediate, which forms the desired C-N bond and releases the N-arylated product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: Proposed mechanism for the copper-catalyzed Ullmann N-arylation.
Applications in Research and Development
The bifunctional nature of 3-(1H-imidazol-1-yl)benzoic acid makes it a versatile linker in several areas of chemical science.[1]
Pharmaceutical Synthesis
Imidazole-containing compounds are known to exhibit a wide spectrum of biological activities.[1] The structure of 3-(1H-imidazol-1-yl)benzoic acid serves as a valuable scaffold or intermediate for the creation of more complex molecules with potential therapeutic applications.[1][7] The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).[7] This adaptability makes it an attractive starting point for the development of novel therapeutic agents with potential antimicrobial and antioxidant properties.[7]
Protocol for Amide Derivative Synthesis: A common strategy for derivatization is through amide coupling. The following is a general protocol using HATU as the coupling agent.
Materials:
-
3-(1H-imidazol-1-yl)benzoic acid (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Substituted amine (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-(1H-imidazol-1-yl)benzoic acid in DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired substituted amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, the product can be isolated using standard aqueous workup and purification techniques such as column chromatography or recrystallization.
Caption: General workflow for the synthesis of amide derivatives.
Materials Science: A Linker for Metal-Organic Frameworks
In the field of materials science, 3-(1H-imidazol-1-yl)benzoic acid is utilized as an organic linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] The carboxylate group and the nitrogen atoms of the imidazole ring can both coordinate to metal centers, leading to the formation of extended, porous networks. The specific geometry and connectivity of the resulting framework are influenced by the choice of metal ion and the reaction conditions. These materials are of great interest for applications in gas storage, catalysis, and sensing.
Safety and Handling
According to available safety data, 3-(1H-imidazol-1-yl)benzoic acid is classified with the following hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (H335): May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical.[1] Work should be conducted in a well-ventilated fume hood.
Conclusion
3-(1H-imidazol-1-yl)benzoic acid is a compound of considerable utility, bridging the gap between pharmaceutical development and materials science. Its straightforward synthesis via the Ullmann condensation and the versatile reactivity of its dual functional groups make it an important tool for chemists in these fields. As the demand for novel therapeutics and functional materials continues to grow, the importance of versatile building blocks like 3-(1H-imidazol-1-yl)benzoic acid is set to increase.
References
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Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
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C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Available at: [Link]
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Ullmann condensation. Wikipedia. Available at: [Link]
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4-(Imidazol-1-yl)benzoic acid. ResearchGate. Available at: [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]
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3-(1H-Imidazol-5-YL)benzoic acid | C10H8N2O2 | CID 26967234. PubChem. Available at: [Link]
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4-(Imidazol-1-yl)benzoic acid. PMC - NIH. Available at: [Link]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. Available at: [Link]
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